3-(1,3-Benzothiazol-2-yl)oxetan-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)oxetan-3-amine typically involves the reaction of 2-aminobenzothiazole with an oxetane derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxetane derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)oxetan-3-amine has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)oxetan-3-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The oxetane ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A parent compound with a simpler structure.
2-Aminobenzothiazole: A precursor in the synthesis of 3-(1,3-Benzothiazol-2-yl)oxetan-3-amine.
Oxetane: A simple oxetane ring without the benzothiazole moiety.
Uniqueness
This compound is unique due to the combination of the benzothiazole and oxetane rings, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H10N2OS |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C10H10N2OS/c11-10(5-13-6-10)9-12-7-3-1-2-4-8(7)14-9/h1-4H,5-6,11H2 |
InChI Key |
IFCMHBRMYHZZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC3=CC=CC=C3S2)N |
Origin of Product |
United States |
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